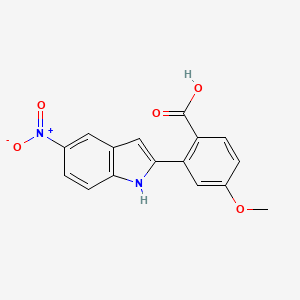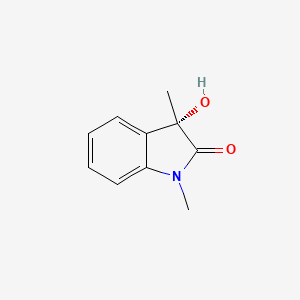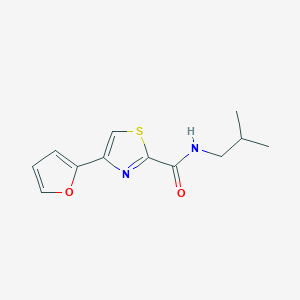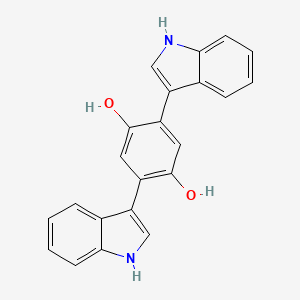
2,5-Di(1H-indol-3-yl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di(1H-indol-3-yl)benzene-1,4-diol is a compound that features two indole groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(1H-indol-3-yl)benzene-1,4-diol typically involves the reaction of indole derivatives with benzene-1,4-diol under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate and a phosphine ligand .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions: 2,5-Di(1H-indol-3-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be facilitated by acids like sulfuric acid or Lewis acids.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
2,5-Di(1H-indol-3-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive indole moieties.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2,5-Di(1H-indol-3-yl)benzene-1,4-diol involves its interaction with various molecular targets. The indole moieties can interact with biological receptors, enzymes, and DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Indole-3-acetic acid: A plant hormone with similar indole structure.
2,5-Di(1H-imidazol-4-yl)benzene-1,4-diol: A compound with imidazole groups instead of indole.
1,4-Di(1H-imidazol-1-yl)benzene: Another similar compound with imidazole groups.
Uniqueness: 2,5-Di(1H-indol-3-yl)benzene-1,4-diol is unique due to its specific arrangement of indole groups and hydroxyl functionalities, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
特性
CAS番号 |
647862-35-9 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
2,5-bis(1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C22H16N2O2/c25-21-10-16(18-12-24-20-8-4-2-6-14(18)20)22(26)9-15(21)17-11-23-19-7-3-1-5-13(17)19/h1-12,23-26H |
InChIキー |
UMLBZPOGGDYIJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(C=C3O)C4=CNC5=CC=CC=C54)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)
![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
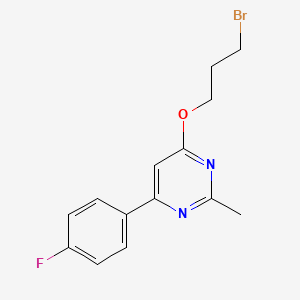
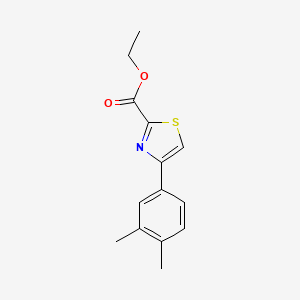
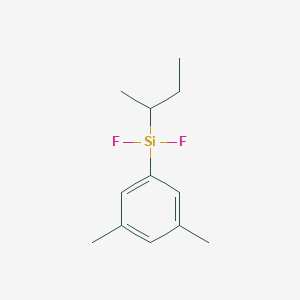
![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)
